molecular formula C20H20FN3O2S2 B304977 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B304977
M. Wt: 417.5 g/mol
InChI Key: BTQHYWXMDVKDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. However, it has been proposed that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has also been studied for its effects on other biochemical and physiological processes. For example, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its potential as a selective and potent anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the optimization of its use as an anticancer agent, including the identification of its molecular targets and the development of more effective delivery methods. Additionally, further research is needed to explore its potential applications in other areas of scientific research, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of 4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves the reaction of 2-fluorobenzyl mercaptan with 2-amino-5-butoxy-1,3,4-thiadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

4-butoxy-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Molecular Formula

C20H20FN3O2S2

Molecular Weight

417.5 g/mol

IUPAC Name

4-butoxy-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20FN3O2S2/c1-2-3-12-26-16-10-8-14(9-11-16)18(25)22-19-23-24-20(28-19)27-13-15-6-4-5-7-17(15)21/h4-11H,2-3,12-13H2,1H3,(H,22,23,25)

InChI Key

BTQHYWXMDVKDJF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Origin of Product

United States

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